![molecular formula C10H14ClN3O B2523850 (4-Aminopyridin-2-yl)-pyrrolidin-1-ylmethanone;hydrochloride CAS No. 2378501-85-8](/img/structure/B2523850.png)
(4-Aminopyridin-2-yl)-pyrrolidin-1-ylmethanone;hydrochloride
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Description
(4-Aminopyridin-2-yl)-pyrrolidin-1-ylmethanone;hydrochloride, also known as PAP-1, is a chemical compound that has been extensively researched for its potential applications in various fields. PAP-1 is a potent and selective inhibitor of the enzyme TRPM8, which is involved in the perception of cold temperatures.
Scientific Research Applications
Anti-Fibrotic Activity
The pyrimidine moiety in EN300-7461880 has been employed in designing novel heterocyclic compounds with anti-fibrotic properties . Specifically, EN300-7461880 derivatives were evaluated against immortalized rat hepatic stellate cells (HSC-T6). Among these compounds, ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) demonstrated potent anti-fibrotic activities, surpassing Pirfenidone and Bipy55′DC. These compounds effectively inhibited collagen expression and hydroxyproline content, suggesting their potential as novel anti-fibrotic drugs .
Antimicrobial Properties
Pyrimidine derivatives, including EN300-7461880, have been investigated for their antimicrobial activity . While specific studies on EN300-7461880 are limited, the pyrimidine core is known to exhibit antimicrobial effects against various pathogens.
Antiviral Potential
EN300-7461880’s pyrimidine scaffold aligns with other antiviral pyrimidine derivatives . Although direct antiviral studies on this compound are scarce, its structural features suggest potential antiviral activity.
Antitumor Effects
Pyrimidine-based compounds, including EN300-7461880, have been explored as antitumor agents . While further research is needed, the pyrimidine core often contributes to cytotoxicity and tumor growth inhibition.
Chemical Biology and Drug Discovery
The pyrimidine moiety serves as a privileged structure in medicinal chemistry and chemical biology . Researchers continue to explore novel heterocyclic compounds based on pyrimidine cores, aiming to discover potential drug candidates.
properties
IUPAC Name |
(4-aminopyridin-2-yl)-pyrrolidin-1-ylmethanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O.ClH/c11-8-3-4-12-9(7-8)10(14)13-5-1-2-6-13;/h3-4,7H,1-2,5-6H2,(H2,11,12);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLTCUNHMRCUHQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=NC=CC(=C2)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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